

# Application Notes: D(+)-Raffinose Pentahydrate for Enhanced Cell Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D(+)-Raffinose pentahydrate	
Cat. No.:	B15602998	Get Quote

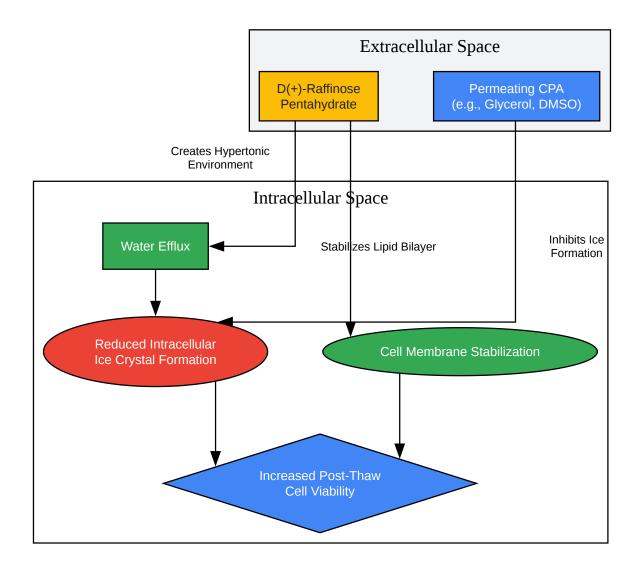
#### Introduction

**D(+)-Raffinose pentahydrate**, a non-reducing trisaccharide composed of galactose, glucose, and fructose, serves as an effective cryoprotectant in the preservation of various biological materials.[1][2][3] Its application in cryopreservation media is primarily attributed to its ability to mitigate cellular damage during freezing and thawing cycles.[4][5][6] Raffinose is often utilized to create hypertonic conditions, which facilitates cell desiccation prior to freezing, thereby minimizing intracellular ice crystal formation—a major cause of cell death.[4] It is frequently used in combination with other cryoprotective agents (CPAs) like glycerol or dimethyl sulfoxide (DMSO) to enhance post-thaw viability and functional recovery of cells.[4][7][8]

### Mechanism of Action

The cryoprotective effect of **D(+)-Raffinose pentahydrate** is multifactorial, primarily revolving around its colligative properties and its interaction with the cell membrane. As a non-permeating sugar, raffinose remains in the extracellular environment, creating a hypertonic solution. This osmotic gradient draws water out of the cells before freezing, reducing the amount of intracellular water available to form damaging ice crystals. Additionally, raffinose helps to stabilize the lipid bilayer of the cell membrane, protecting it from mechanical stress during the phase transitions of water to ice.





Click to download full resolution via product page

Mechanism of **D(+)-Raffinose Pentahydrate** in Cryopreservation.

# **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on the use of raffinose in cryopreservation.

Table 1: Cryopreservation of Mouse Spermatozoa



Cell Type	Raffinose Concentrati on	Other CPAs	Post-Thaw Motility	Post-Thaw Fertilizing Ability	Reference
ICR Mouse Spermatozoa	18%	None	43%	22.4%	[8][9]
ICR Mouse Spermatozoa	18%	1.75% Glycerol	Not Reported	35.5%	[8]
C57BL/6N Mouse Spermatozoa	18%	1.75% Glycerol	Not Reported	13%	[8]
DBA/2N Mouse Spermatozoa	18%	1.75% Glycerol	Not Reported	64%	[8]
C57BL/6J Mouse Spermatozoa	18% (Optimal for trisaccharides )	3% Skim Milk	Not Reported	Not Reported	[5]

Table 2: Cryopreservation of Mouse Oocytes

Cell Type	Intracellul ar Raffinose	Extracell ular Raffinose	DMSO Concentr ation	Post- Thaw Survival Rate	Blastocys t Rate	Referenc e
Metaphase II Mouse Oocytes	0.1M (microinject ed)	0.3M	0.5M	83.9%	77.8%	[7][10]
Metaphase II Mouse Oocytes	0.1M (microinject ed)	0.3M	1.0M	80.6%	72.5%	[7][10]



# **Experimental Protocols**

Protocol 1: General Protocol for Cryopreservation of Adherent Mammalian Cells using Raffinose

This protocol provides a general guideline for the cryopreservation of adherent mammalian cells. Optimal conditions, particularly the concentration of raffinose and other CPAs, may need to be determined empirically for specific cell lines.

## Materials:

- **D(+)-Raffinose pentahydrate** (CAS No. 17629-30-0)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Dimethyl sulfoxide (DMSO), cell culture grade
- · Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA solution
- Cryogenic vials
- Controlled-rate freezing container (e.g., Mr. Frosty)
- -80°C freezer
- · Liquid nitrogen storage dewar

## Procedure:

- Preparation of Cryopreservation Medium:
  - Prepare a stock solution of D(+)-Raffinose pentahydrate in complete cell culture medium. For example, to make a 0.3M raffinose solution, dissolve 1.78 g of D(+)-Raffinose pentahydrate (MW: 594.51 g/mol ) in 10 mL of medium. Filter-sterilize the solution.



 Prepare the final cryopreservation medium on the day of use. A common formulation consists of 70-80% complete culture medium, 10% DMSO, and 10-20% of the raffinose stock solution. The final concentration of raffinose will need to be optimized. For example, a final concentration of 0.03M to 0.06M raffinose can be a starting point. Keep the cryopreservation medium on ice.

# · Cell Preparation:

- Culture cells to reach 80-90% confluency.
- Aspirate the culture medium and wash the cells once with sterile PBS.
- Add trypsin-EDTA to detach the cells from the culture vessel.
- Once detached, add complete culture medium to neutralize the trypsin.
- Transfer the cell suspension to a conical tube and centrifuge at 200-300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in a small volume of cold complete culture medium.
- Perform a cell count and determine viability (e.g., using trypan blue exclusion). Viability should be >90%.[11]

## Cryopreservation:

- Centrifuge the remaining cell suspension and aspirate the supernatant.
- Gently resuspend the cell pellet in the pre-chilled cryopreservation medium containing raffinose and DMSO to a final cell density of 1-5 x 10<sup>6</sup> cells/mL.
- Aliquot the cell suspension into cryogenic vials.
- Place the vials in a controlled-rate freezing container. This provides a cooling rate of approximately -1°C per minute.[12][13]
- Place the container in a -80°C freezer and leave it for at least 4 hours, or overnight.[11]



# Storage:

 Transfer the vials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase.

Protocol 2: Thawing of Cryopreserved Cells

### Materials:

- Complete cell culture medium, pre-warmed to 37°C
- Water bath at 37°C
- · Sterile conical tubes

## Procedure:

- · Rapid Thawing:
  - Retrieve a vial from liquid nitrogen storage.
  - Immediately place the vial in a 37°C water bath.
  - Gently agitate the vial until only a small ice crystal remains.[12]
- Cell Recovery:
  - Wipe the outside of the vial with 70% ethanol to sterilize it.
  - Transfer the contents of the vial to a sterile conical tube containing 9 mL of pre-warmed complete culture medium to dilute the cryoprotectants.
  - Centrifuge the cell suspension at 200-300 x g for 5 minutes.
  - Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- Post-Thaw Culture and Viability Assessment:

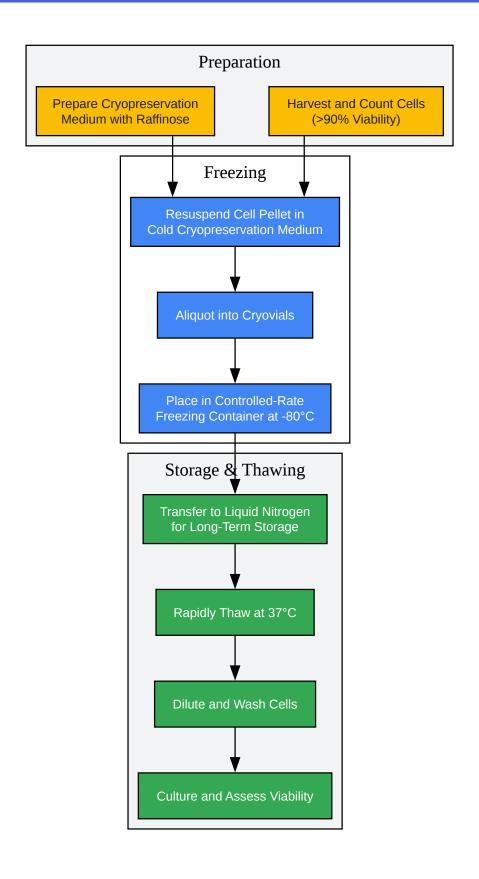
# Methodological & Application





- Plate the cells in a new culture vessel at the desired density.
- It is recommended to assess cell viability and attachment 24 hours post-thawing.[14][15]
  This can be done using methods like trypan blue exclusion, or more quantitative assays
  like Annexin V/7-AAD staining for apoptosis and viability.[15][16]





Click to download full resolution via product page

Experimental Workflow for Cell Cryopreservation using Raffinose.



# **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. goldbio.com [goldbio.com]
- 2. D-(+)-棉子糖 五水合物 suitable for microbiology, ≥99.0%, Microbiological media component | Sigma-Aldrich [sigmaaldrich.com]
- 3. Raffinose Clinisciences [clinisciences.com]
- 4. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryoprotective effects of various saccharides on cryopreserved mouse sperm from various strains PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryoprotection by glucose, sucrose, and raffinose to chloroplast thylakoids PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryopreservation of mammalian oocytes by using sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. med.virginia.edu [med.virginia.edu]
- 12. sartorius.com [sartorius.com]
- 13. susupport.com [susupport.com]
- 14. Improving Reliability of Immunological Assays by Defining Minimal Criteria for Cell Fitness PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative assessment of the impact of cryopreservation on human bone marrowderived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]



- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: D(+)-Raffinose Pentahydrate for Enhanced Cell Cryopreservation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602998#protocol-for-using-d-raffinose-pentahydrate-in-cell-cryopreservation]

# **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com